BCHP Core Replacing Pyridine Improves Aqueous Solubility by >12-Fold: Rupatadine Head-to-Head Comparison
Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane (BCHP) core (compound 52) increased aqueous solubility by more than one order of magnitude: 29 μM for Rupatadine vs. 365 μM for the BCHP analog [1]. This represents a 12.6-fold improvement in solubility, a critical parameter for oral bioavailability and formulation. This comparison is made at the core scaffold level and establishes the fundamental advantage of the BCHP motif over the pyridine ring it replaces.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 365 μM (BCHP-Rupatadine analog, compound 52) |
| Comparator Or Baseline | 29 μM (Rupatadine, pyridine-containing parent) |
| Quantified Difference | 12.6-fold increase in solubility (29→365 μM) |
| Conditions | Measured aqueous solubility; Pyridine→BCHP replacement in Rupatadine scaffold; Angew. Chem. Int. Ed. 2023 |
Why This Matters
This establishes BCHP as a solubility-enhancing bioisostere for pyridine, a key advantage in lead optimization where poor solubility frequently causes attrition.
- [1] Dibchak D, Snisarenko M, Mishuk A, Shablykin O, Bortnichuk L, Klymenko-Ulianov O, Kheylik Y, Sadkova I, Rzepa H, Mykhailiuk P. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. 2023;62(39):e202304246. Scheme 7: water solubility 29 μM (Rupatadine) vs 365 μM (52). View Source
